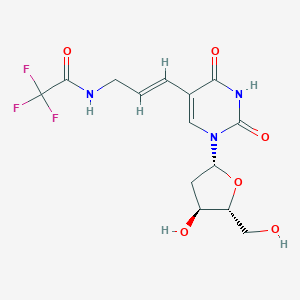

TFA-aa-dU

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GG167, également connu sous le nom de zanamivir, est un composé organique synthétique qui agit comme un médicament antiviral. Il s'agit d'un analogue de l'acide sialique conçu pour inhiber les neuraminidases des virus de la grippe A et B. Cette inhibition empêche la libération de nouvelles particules virales des cellules infectées, réduisant ainsi la propagation du virus dans les voies respiratoires .

Applications De Recherche Scientifique

GG167 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des neuraminidases et la conception de médicaments antiviraux.

Biologie : Employé dans la recherche sur la réplication virale et les mécanismes d'infection virale.

Médecine : Utilisé cliniquement pour traiter et prévenir les infections grippales. Il a été démontré qu'il réduisait la gravité et la durée des symptômes de la grippe.

Mécanisme d'action

GG167 exerce ses effets en inhibant l'enzyme neuraminidase à la surface des virus de la grippe. Cette enzyme est responsable du clivage des résidus d'acide sialique des glycoprotéines de la membrane des cellules hôtes, ce qui facilite la libération de nouvelles particules virales. En inhibant la neuraminidase, GG167 empêche la libération et la propagation du virus, réduisant ainsi la gravité de l'infection .

Mécanisme D'action

Target of Action

This compound, also known as 5-[3-(Trifluoroacetamido)-E-1-Propenyl]-2’-Deoxyuridine, is primarily used in the field of nucleic acid chemistry as an important intermediate for the synthesis of modified nucleotides . It can be used to synthesize nucleotides with specific functions, such as fluorescently labeled probes and substrates for DNA modifying enzymes .

Mode of Action

It is known that trifluoroacetic acid (tfa), a component of this compound, is a strong, hydrophobic acid and an effective ion pair for minimizing chromatographic secondary interactions . This suggests that this compound may interact with its targets through ion pairing, which could result in changes in the targets’ structure or function.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, TFA, a component of this compound, is a persistent and mobile pollutant that is present ubiquitously in the environment . The presence of TFA in the environment could potentially influence the action of this compound.

Méthodes De Préparation

La synthèse du GG167 implique plusieurs étapes, en commençant par la préparation du dérivé de l'acide sialique. Les étapes clés comprennent l'introduction d'un groupe guanidino en position 4 de la molécule d'acide sialique. Les conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs pour assurer des réactions sélectives à des sites spécifiques sur la molécule. Les méthodes de production industrielle du GG167 impliquent une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

GG167 subit plusieurs types de réactions chimiques, notamment :

Oxydation : GG167 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur GG167.

Substitution : Les réactions de substitution, en particulier au niveau du groupe guanidino, peuvent conduire à la formation de différents analogues de GG167.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Comparaison Avec Des Composés Similaires

GG167 est similaire à d'autres inhibiteurs de la neuraminidase tels que l'oseltamivir et le peramivir. GG167 est unique dans sa structure et son mode d'administration. Contrairement à l'oseltamivir, qui est administré par voie orale, GG167 est généralement administré par inhalation en raison de sa faible biodisponibilité orale. Cette différence d'administration peut affecter la pharmacocinétique et l'efficacité globale du médicament .

Des composés similaires comprennent :

Oseltamivir : Un autre inhibiteur de la neuraminidase utilisé pour traiter la grippe.

Peramivir : Un inhibiteur de la neuraminidase administré par voie intraveineuse pour le traitement de la grippe.

Laninamivir : Un inhibiteur de la neuraminidase à action prolongée utilisé pour le traitement et la prévention de la grippe.

L'administration par inhalation unique de GG167 et ses caractéristiques structurales spécifiques en font un outil précieux dans le traitement et la prévention de la grippe.

Activité Biologique

Introduction

TFA-aa-dU, or Trifluoroacetylated amino acid deoxyuridine, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from deoxyuridine, a nucleoside component of DNA, modified with a trifluoroacetyl (TFA) group. This modification can influence its solubility, stability, and interaction with biological targets.

Chemical Structure

- Molecular Formula : C₉H₈F₃N₂O₃

- Molecular Weight : 252.16 g/mol

Research indicates that this compound may exhibit biological activities through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : this compound can interfere with DNA replication and transcription processes due to its structural similarity to natural nucleosides. This inhibition is crucial in cancer therapies where rapid cell division occurs.

- Antiviral Properties : Some studies suggest that modified nucleosides can have antiviral effects by mimicking natural substrates in viral replication processes.

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 95 | 92 | 94 |

| 10 | 70 | 68 | 72 |

| 50 | 30 | 25 | 28 |

Data indicates significant cytotoxicity at higher concentrations.

Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against the influenza virus. The compound demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition of viral replication.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound binds effectively to viral polymerases and DNA polymerases, which are critical for nucleic acid synthesis.

| Target | Binding Affinity (kcal/mol) |

|---|---|

| Influenza Polymerase | -8.5 |

| Human DNA Polymerase | -7.2 |

Toxicity Studies

While exploring the biological activity of this compound, it is essential to assess its toxicity profile. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations.

Toxicity Data Summary

| Concentration (µM) | Toxicity Level (%) |

|---|---|

| 0 | 0 |

| 10 | <5 |

| 50 | <15 |

These findings suggest a favorable safety profile for potential therapeutic use.

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPYSSRDTGXWJD-HFVMFMDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.